molecular formula C18H18O5 B2975277 2'-Hydroxy-2,4,4'-trimethoxychalcone CAS No. 36685-67-3; 84426-23-3

2'-Hydroxy-2,4,4'-trimethoxychalcone

Cat. No.: B2975277
CAS No.: 36685-67-3; 84426-23-3
M. Wt: 314.337
InChI Key: ZTIPWOFLPVWZDX-WEVVVXLNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2'-Hydroxy-2,4,4'-trimethoxychalcone is a synthetically produced chalcone derivative, a class of organic compounds recognized as 1,3-diaryl-2-propen-1-ones belonging to the flavonoid family. This compound features a characteristic α,β-unsaturated ketone system and is part of the 2'-hydroxychalcone subgroup, which carries a hydroxyl group at the 2'-position. With a molecular formula of C18H18O5 and a molecular weight of 314.33 g/mol, it is supplied as a solid with a melting point range of 112-116 °C. This chalcone is of significant interest in pharmacological and medicinal chemistry research, particularly for investigating acetylcholinesterase (AChE) inhibition. Compounds with the 2'-hydroxy-chalcone framework have demonstrated potential as AChE inhibitors, which is relevant for neurodegenerative disease research. The methoxy substituents at the C-4 and C-4' positions, in combination with the 2'-hydroxyl group, are key structural features that contribute to its bioactivity profile. Researchers can utilize this compound to explore mixed-type inhibition of AChE, where it interacts with residues in both the peripheral anionic site and the gorge region of the enzyme. Beyond its neuropharmacological research applications, 2'-Hydroxy-2,4,4'-trimethoxychalcone serves as a valuable building block in organic synthesis and drug discovery. It can be used as a key intermediate for synthesizing more complex chemical entities, including 2′,2”′-dihydroxy-4,4′,4′′,4”′,6′,6′′′-hexamethoxy[5′,5′′′]bichalcone and 3′-bromo-4,4′,6′-trimethoxy-2′-hydroxychalcone. The compound's structural features make it suitable for structure-activity relationship (SAR) studies aimed at optimizing chalcone-based therapeutics with potential chemopreventive properties. WARNING: This product is for research purposes only and is not intended for diagnostic or therapeutic use. It is not for human consumption. Researchers should handle this compound with appropriate personal protective equipment, including gloves, eyeshields, and an N95 dust mask.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(2,4-dimethoxyphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O5/c1-21-13-7-8-15(17(20)10-13)16(19)9-5-12-4-6-14(22-2)11-18(12)23-3/h4-11,20H,1-3H3/b9-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTIPWOFLPVWZDX-WEVVVXLNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)C=CC2=C(C=C(C=C2)OC)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)C(=O)/C=C/C2=C(C=C(C=C2)OC)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901345743
Record name (E)-3-(2,4-Dimethoxyphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901345743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84426-23-3
Record name (E)-3-(2,4-Dimethoxyphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901345743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

2'-Hydroxy-2,4,4'-trimethoxychalcone is a synthetic chalcone compound recognized for its anti-inflammatory and anticancer properties and is applicable in various fields. Chalcones have an α,β-unsaturated ketone structure, contributing to their reactivity and biological functions.

Research Applications

2'-Hydroxy-2,4,4'-trimethoxychalcone interacts with various cellular pathways and has demonstrated significant biological activities. Its applications extend across diverse fields, including pharmaceuticals in drug formulations targeting cancer. Studies indicate it exhibits anti-inflammatory effects in BV2 macrophages . Specifically, 2′-hydroxy-4,3′,4′,6′-tetramethoxychalcone can inhibit inflammatory enzymes (iNOS, COX-2), reduce nitric oxide production, and decrease the secretion of inflammatory cytokines like TNF-α, IL-1β, and IL-6 . It can also inhibit ROS species production by downregulating NADPH oxidases .

Other research applications include:

  • Antimicrobial Activity: Two 2'-oxygenated flavones, 2',5,7-trimethoxyflavone and 2',4',5,6',7-pentamethoxyflavone, were synthesized from 2-hydroxy-4,6-dimethoxyacetophenone and demonstrated antibacterial activity against Bacillus megaterium, Streptococcus β-haemolyticus, Escherichia coli, and Klebsiella sp., as well as antifungal activity against Aspergillus niger and Aspergillus fumigatus .
  • Anti-inflammatory and Neuroprotective Effects: 2′-Hydroxy-4-methoxychalcone has antioxidant, anti-inflammatory, and neuroprotective effects . It diminishes lipopolysaccharide-induced oxidative stress and ROS levels by decreasing gp91phox expression and increasing glutathione (GSH) levels, and it attenuates NO, iNOS, and COX-2 levels .
  • Inhibiting Acetylcholinesterase: 2′-hydroxy- and 2′-hydroxy-4′,6′-dimethoxychalcones act as inhibitors of human acetylcholinesterase (AChE), with the most active compounds showing IC50 values of 40–85 µM .

Structural Analogs

Several compounds share structural similarities with 2'-hydroxy-2,4,4'-trimethoxychalcone:

Compound NameUnique Features
2′-Hydroxy-6′-methoxychalconeExhibits strong anti-inflammatory properties
2′-Hydroxy-3,4-dimethoxychalconeKnown for its antioxidant activity
4-Bromo-2′-hydroxy-6′-methoxychalconeDisplays potent anticancer effects
5-Carbomethoxy-4-hydroxy-2-methoxychalconeNoted for antimicrobial properties
2′-Hydroxy-3,5′,5-trimethoxychalconeEffective in inhibiting tumor cell proliferation

Comparison with Similar Compounds

Comparison with Structurally Similar Chalcones

Structural Variations and Bioactivity

The bioactivity of chalcones is highly dependent on the number and position of hydroxyl and methoxy groups. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Selected Chalcones
Compound Name Substituent Positions Key Bioactivities Source/Study
2'-Hydroxy-2,4,4'-trimethoxychalcone 2'-OH; 2,4,4'-OCH3 Cytoprotective (HO-1 induction), cytotoxic (HL-60, MCF-7)
2'-Hydroxy-3,4,4'-trimethoxychalcone 2'-OH; 3,4,4'-OCH3 Anti-inflammatory (reduces iNOS, IL-1α, IL-6, IL-10); structural confirmation via NMR
2'-Hydroxy-3,4,5-trimethoxychalcone 2'-OH; 3,4,5-OCH3 (ring A) Anti-inflammatory (IC50 = 2.26 µM for NO inhibition)
2'-Hydroxy-4,4',6'-trimethoxychalcone 2'-OH; 4,4',6'-OCH3 Antioxidant (DPPH scavenging), cytotoxic (HL-60, MCF-7), natural occurrence
2'-Hydroxy-2,3,5'-trimethoxychalcone 2'-OH; 2,3,5'-OCH3 Apoptosis induction in breast cancer via unfolded protein response
2'-Hydroxy-3,5,5'-trimethoxychalcone 2'-OH; 3,5,5'-OCH3 ROS-mediated apoptosis in cancer cells
5,2'-Dihydroxy-3,4,4'-trimethoxychalcone 2',5-OH; 3,4,4'-OCH3 Allergy-preventive effects

Anti-Inflammatory Activity

  • 2'-Hydroxy-3,4,5-trimethoxychalcone (IC50 = 2.26 µM) and its pentamethoxy analog (IC50 = 1.10 µM) are more potent than 2'-Hydroxy-2,4,4'-trimethoxychalcone in suppressing NO production in BV-2 microglial cells . The additional methoxy groups at the 3 and 5 positions (ring A) enhance electron-donating effects, improving interaction with inflammatory targets like iNOS.
  • 2'-Hydroxy-3,4,4'-trimethoxychalcone reduces pro-inflammatory cytokines (IL-1α, IL-6, IL-10) but lacks reported IC50 values for direct comparison .

Antioxidant and Cytotoxic Effects

  • 2'-Hydroxy-4,4',6'-trimethoxychalcone (flavokawain A) exhibits strong DPPH radical scavenging activity due to the 4,4',6'-methoxy configuration . It also shows cytotoxicity against HL-60 and MCF-7 cells, comparable to 2'-Hydroxy-2,4,4'-trimethoxychalcone .
  • The cytotoxic mechanism of 2'-Hydroxy-2,4,4'-trimethoxychalcone involves ROS generation and G2/M cell cycle arrest, similar to 2'-Hydroxy-3,5,5'-trimethoxychalcone .

Structural-Activity Relationships (SAR)

Hydroxyl Group at 2' Position : Critical for hydrogen bonding with biological targets. Present in all compared compounds.

Methoxy Substitutions :

  • Para-Methoxy (4,4') : Enhances stability and hydrophobic interactions, as seen in 2'-Hydroxy-2,4,4'-trimethoxychalcone and flavokawain A.
  • Meta-Methoxy (3,5) : Increases anti-inflammatory potency by modulating electron density .
  • Ortho-Methoxy (2) : May sterically hinder interactions, reducing anti-inflammatory efficacy compared to meta-substituted analogs.

Q & A

Basic: What synthetic methodologies are validated for 2'-hydroxy-2,4,4'-trimethoxychalcone?

Answer:
The synthesis typically involves Claisen-Schmidt condensation between a substituted acetophenone and benzaldehyde. For example, alkaline condensation of 2-hydroxyacetophenone with 2,4,5-trimethoxybenzaldehyde yields 2'-hydroxy-2,4,5-trimethoxychalcone, which can be structurally modified to achieve the target compound . Validation relies on spectroscopic methods:

  • UV-Vis : Absorption bands at λmax 235, 260, and 365 nm confirm the chalcone skeleton .
  • NMR/HR-MS : Used to resolve methoxy and hydroxyl group positions and confirm molecular weight .

Basic: How is structural characterization performed for this chalcone and its derivatives?

Answer:
Advanced spectroscopic and crystallographic techniques are employed:

  • X-ray crystallography : Resolves intramolecular hydrogen bonding (e.g., between carbonyl and phenolic oxygens) and lattice interactions .
  • 2D-NMR : Distinguishes between regioisomers (e.g., 2'-hydroxy vs. 4'-hydroxy substitutions) .
  • HPLC-MS : Validates purity (>95%) and detects degradation products during storage .

Basic: What natural sources yield 2'-hydroxy-2,4,4'-trimethoxychalcone?

Answer:
This chalcone is isolated from plants like Artocarpus fulvicortex, Piper hispidum, and Coreopsis lanceolata. Extraction involves bioassay-guided fractionation using solvents (e.g., ethanol, methanol) followed by column chromatography (silica gel, Sephadex LH-20) . Key markers for identification include retention times in HPLC and characteristic NMR shifts .

Advanced: How does the substitution pattern (hydroxy/methoxy groups) influence bioactivity?

Answer:
Structure-activity relationship (SAR) studies highlight:

  • Anti-inflammatory activity : 2'-Hydroxy-3,4,4'-trimethoxychalcone shows IC50 = 2.26 µM in LPS-induced BV2 microglia by suppressing NO production and iNOS expression .
  • Cytotoxicity : The 2'-hydroxy group enhances pro-apoptotic effects in cancer cells (e.g., HCT116 colon cancer) via caspase-9 activation .
  • Electrophilicity tuning : Methoxy groups at 3,4,4' positions reduce electrophilicity, enabling cytoprotective Nrf2/HO-1 pathway activation in macrophages .

Advanced: What mechanisms explain its dual cytoprotective and cytotoxic effects?

Answer:
The dichotomy arises from cell-type-specific pathways:

  • Cytoprotection : In RAW264.7 macrophages, weak electrophilicity triggers non-toxic HO-1 induction via Nrf2, mitigating oxidative stress .
  • Cytotoxicity : In cancer cells (e.g., HeLa), mitochondrial apoptosis is induced via BAX/BCL-2 imbalance, cytochrome c release, and caspase-3/7 activation .
    Contradiction Note : The same compound may activate opposing pathways depending on redox status and cell lineage .

Advanced: How do researchers resolve data contradictions in anti-inflammatory vs. pro-apoptotic effects?

Answer:
Key strategies include:

  • Dose-response assays : Lower concentrations (1–10 µM) favor anti-inflammatory effects, while higher doses (>20 µM) trigger apoptosis .
  • Pathway inhibition studies : Co-treatment with Nrf2 inhibitors (e.g., ML385) reverses cytoprotection, confirming pathway specificity .
  • Cell viability assays : Parallel testing in non-cancerous vs. cancer cell lines clarifies selective toxicity .

Advanced: What drug delivery systems enhance its therapeutic potential?

Answer:
Polymeric micelles (e.g., PEG-PLA nanoparticles) improve solubility and targeting:

  • AS-DK143-NPs : Aspirin-conjugated chalcone nanoparticles reduce HeLa tumor size in xenograft models with minimal toxicity .
  • Pharmacokinetics : Nanoformulations increase bioavailability by 3-fold compared to free chalcone in murine models .

Advanced: How is its anti-cancer efficacy validated in vitro and in vivo?

Answer:

  • Clonogenic assays : 2'-Hydroxy-2,4,4'-trimethoxychalcone reduces colony formation in HCT116 cells by 80% at 10 µM .
  • 3D holotomography : Live-cell imaging confirms mitochondrial fragmentation and lipid droplet accumulation in AS-DK143-NP-treated HeLa cells .
  • Xenograft models : Tumor volume inhibition rates exceed 60% in breast cancer models .

Advanced: What analytical methods ensure quality control in chalcone studies?

Answer:

  • HPLC-DAD : Quantifies purity (>98%) using C18 columns with methanol/water gradients .
  • LC-MS/MS : Detects trace impurities (e.g., flavanone byproducts) at ppm levels .
  • Stability testing : Accelerated degradation studies (40°C/75% RH) monitor chalcone decomposition over 6 months .

Advanced: How do researchers address solubility challenges in biological assays?

Answer:

  • Co-solvents : DMSO (≤0.1% v/v) maintains compound stability without cell toxicity .
  • Cyclodextrin inclusion complexes : Enhance aqueous solubility by 50-fold .
  • Prodrug design : Acetylation of the 2'-hydroxy group improves membrane permeability .

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